![molecular formula C11H22ClNO4 B1383984 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride CAS No. 1334532-21-6](/img/structure/B1383984.png)
3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
Overview
Description
The compound “3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride” is also known as Butyryl-L-carnitine-(N-methyl-d3). It is a deuterated butyrate ester of carnitine, or C4 Carnitine-d3, in which three hydrogens are replaced with deuterium (d3). It is used for the quantification of acylcarnitines by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS) with isotope labeling strategy .
Molecular Structure Analysis
The molecular formula of this compound is C11H19D3ClNO4. The molecular weight is 270.77 . The exact structure would require more detailed information or a structural diagram, which I currently do not have.Physical And Chemical Properties Analysis
This compound is an off-white solid. It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
Synthesis and Pharmaceutical Development:
- A study by Prashad et al. (2002) described the efficient synthesis of a closely related compound, CPI975, which is a carnitine palmitoyltransferase I inhibitor. This synthesis process might be relevant for similar compounds like 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride.
Spectroscopic Analysis and Computational Study:
- In 2019, Manjusha et al. conducted a computational and spectroscopic interpretation of a structurally similar antidote drug. The study involved FT-IR, FT-Raman, UV-vis, and NMR spectroscopy, along with quantum chemical calculations, which could be applicable to the compound .
Chemical Synthesis and Reactions:
- Research by Kobayashi et al. (2009) developed a simple method for synthesizing derivatives of a similar compound, which might provide insights into the chemical reactions and synthesis methods applicable to 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride.
Photochemical Studies:
- A study on the photochemistry of thioxanthones by Allen et al. (1986) examined water-soluble methyl substituted derivatives, which may offer insights into the photochemical behavior of similar compounds.
Ionic Liquid Precursor and Structural Analysis:
- Research by Holbrey et al. (2003) on 1,3-dimethylimidazolium-2-carboxylate, an ionic liquid precursor, might shed light on the structural and chemical properties relevant to 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride.
Biological Activity and Computational Calculations:
- A 2013 study by Volod’kin et al. investigated the biological activity of similar compounds, using quantum-chemical calculations. This study might provide a framework for understanding the biological activities of 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride.
Chemoselective Reactions:
- The work of Gioia et al. (2004) on the chemoselective deprotection of amino and carboxy functions in related compounds might offer insights into selective reactions involving 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride.
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is a deuterium-labeled version of butyryl-l-carnitine chloride , which suggests that it may share similar targets with its non-deuterated counterpart.
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It is known that the compound is hygroscopic and should be stored under inert atmosphere at -20°c .
properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-VGBYKQEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334532-21-6 | |
Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.